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Introduction
Balovaptan (also known as RG7314) is a selective antagonist of the vasopressin V1A receptor

that has been investigated for its potential therapeutic effects in neurological disorders.[1] This

technical guide provides a comprehensive overview of Balovaptan's chemical structure,

physicochemical and pharmacological properties, and its mechanism of action. The information

is presented to support further research and development efforts in this area.

Chemical Structure and Identifiers
Balovaptan is a complex heterocyclic molecule with the systematic IUPAC name 8-Chloro-5-

methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[2][3][4]triazolo[4,3-a][2]benzodiazepine.
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Identifier Value

IUPAC Name

8-Chloro-5-methyl-1-(4-pyridin-2-

yloxycyclohexyl)-4,6-dihydro-triazolo[4,3-

a]benzodiazepine

SMILES
CN1CC2=NN=C([C@H]3CC--INVALID-LINK--

OC3=CC=CC=N3)N2C2=C(C1)C=C(Cl)C=C2

CAS Number 1228088-30-9

Chemical Formula C22H24ClN5O

Molecular Weight 409.92 g/mol

Physicochemical Properties
A summary of the known physicochemical properties of Balovaptan is provided below. These

properties are crucial for understanding its behavior in biological systems and for formulation

development.

Property Value Source

Boiling Point (Predicted) 597.0 ± 60.0 °C ChemicalBook

Density (Predicted) 1.39 ± 0.1 g/cm³ ChemicalBook

pKa (Strongest Basic) 3.84 DrugBank Online

Solubility
DMSO: 62.5 mg/mL (152.47

mM)
TargetMol

Bioavailability High (103-116%) PubMed

Pharmacological Properties
Balovaptan is a potent and selective antagonist of the vasopressin V1A receptor. Its

pharmacological profile is characterized by high binding affinity and selectivity.
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Parameter Value Species

Ki for V1a Receptor 1 nM Human

Ki for V1a Receptor 39 nM Mouse

Selectivity
>30,000-fold for hV1a over

hV2 receptors
Human

Selectivity
9,891-fold for hV1a over hOTR

(human oxytocin receptor)
Human

Pharmacokinetics
Pharmacokinetic studies in healthy adults have demonstrated that Balovaptan has a profile

suitable for once-daily oral administration.

Parameter Value Condition

Administration Oral -

Absorption Rapid -

Tmax (Time to Peak Plasma

Concentration)
~3 hours Single dose

Half-life (t½) 45-47 hours Steady-state

Metabolism Primarily by CYP3A4 -

Effect of Food No relevant effect on exposure -

Cmax (Maximum Plasma

Concentration)
8 ng/mL 1.5 mg dose

Cmax (Maximum Plasma

Concentration)
20 ng/mL 4 mg dose

Cmax (Maximum Plasma

Concentration)
60 ng/mL 10 mg dose
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Mechanism of Action and Signaling Pathway
Balovaptan functions as a competitive antagonist at the vasopressin V1A receptor, a G

protein-coupled receptor (GPCR). The V1A receptor is primarily coupled to the Gq/11 family of

G proteins. Upon binding of the endogenous ligand, arginine vasopressin (AVP), the V1A

receptor activates phospholipase C (PLC), which in turn leads to the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of

intracellular calcium (Ca2+). Balovaptan blocks the initial step of this cascade by preventing

AVP from binding to the V1A receptor, thereby inhibiting the downstream signaling pathway.
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Balovaptan's Antagonistic Action on the V1a Receptor Signaling Pathway.

Experimental Protocols
Synthesis of Balovaptan
The synthesis of Balovaptan has been described in the literature. A key step in the formation

of the triazolobenzodiazepine core involves the cyclocondensation of a thiolactam intermediate

with a hydrazide. The detailed synthetic route is outlined in the Journal of Medicinal Chemistry,

2020, 63, 1511–1525.

Radioligand Binding Assay for V1a Receptor
This assay is used to determine the binding affinity of Balovaptan for the V1a receptor.
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Objective: To determine the inhibitory constant (Ki) of Balovaptan.

Materials:

Cell membranes expressing the human V1a receptor (e.g., from HEK-293 cells).

Radioligand: [¹²⁵I]phenylacetyl-d-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂.

Unlabeled competitor: Balovaptan at various concentrations.

Non-specific binding control: A high concentration of an unlabeled V1a receptor ligand (e.g.,

[Arg8]vasopressin).

Assay buffer: Modified Tris-HCl buffer, pH 7.4.

Filtration apparatus.

Scintillation counter.

Methodology:

Incubation: A fixed amount of cell membrane preparation is incubated with the radioligand

and varying concentrations of Balovaptan. The incubation is typically carried out at 25°C for

120 minutes.

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the

bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of Balovaptan that inhibits 50% of the specific binding of

the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then

calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay
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This functional assay measures the ability of Balovaptan to block AVP-induced intracellular

calcium mobilization.

Objective: To assess the antagonistic activity of Balovaptan on V1a receptor-mediated

signaling.

Materials:

Cells stably expressing the human V1a receptor (e.g., CHO or HEK293 cells).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Arginine Vasopressin (AVP) as the agonist.

Balovaptan as the antagonist.

Assay buffer.

A fluorescence plate reader capable of kinetic measurements.

Methodology:

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and

cultured overnight.

Dye Loading: The cell culture medium is removed, and the cells are incubated with a

calcium-sensitive fluorescent dye in assay buffer.

Compound Addition: The plate is placed in a fluorescence plate reader. Balovaptan at

various concentrations is added to the wells, followed by a short incubation period.

Agonist Stimulation: A fixed concentration of AVP is added to the wells to stimulate the V1a

receptor.

Signal Detection: The fluorescence intensity is measured kinetically in real-time. An increase

in fluorescence indicates a rise in intracellular calcium.
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Data Analysis: The ability of Balovaptan to inhibit the AVP-induced calcium flux is quantified,

and an IC50 value is determined.

Conclusion
Balovaptan is a well-characterized selective vasopressin V1A receptor antagonist with high

oral bioavailability and a pharmacokinetic profile that supports once-daily dosing. Its

mechanism of action through the inhibition of the Gq/11-PLC signaling pathway is well-

understood. The provided chemical, physical, and pharmacological data, along with the

experimental protocols, offer a solid foundation for researchers and drug development

professionals interested in further exploring the therapeutic potential of Balovaptan and related

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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